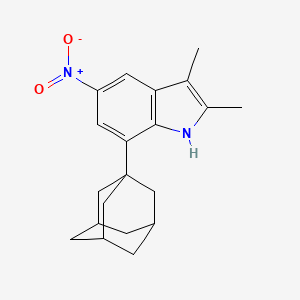![molecular formula C10H11BrN2O6 B5243041 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate](/img/structure/B5243041.png)
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate is a complex organic compound that features a brominated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the use of 2-bromopyridine-3-carboxylic acid as a starting material . This compound is then reacted with butanedioic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various binding interactions, influencing the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: This compound is structurally similar and also features a brominated pyridine ring.
2-Bromopyridine-3-carboxylic acid: Another related compound used in similar synthetic applications.
Uniqueness
2-[(5-Bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for biological activity.
Eigenschaften
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]butanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5.H2O/c11-6-1-5(3-12-4-6)9(16)13-7(10(17)18)2-8(14)15;/h1,3-4,7H,2H2,(H,13,16)(H,14,15)(H,17,18);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMPVZVPRXKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC(CC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,5-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5242973.png)
![allyl 3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5242975.png)
![N'-[(2,6-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5242977.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5242980.png)
![2-methyl-N-(2-methylphenyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5242984.png)
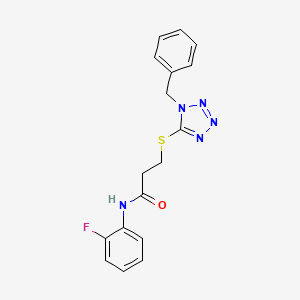
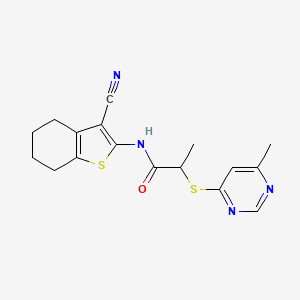
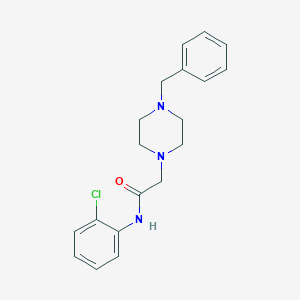
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5243005.png)
![1-(2-chlorobenzyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5243007.png)
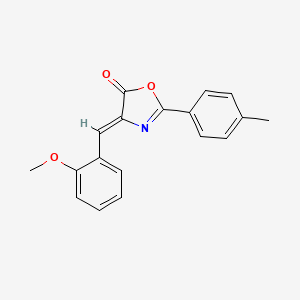
![N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5243030.png)
![4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-YL}butanamide](/img/structure/B5243034.png)
